7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Beschreibung
The compound 7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused heterocyclic core structure. This molecule features a 2-fluorophenyl group at position 7, a thiophen-2-yl substituent at position 2, and a carboxamide group linked to a 2-methoxyphenyl moiety. Triazolopyrimidines are widely studied for their applications in medicinal chemistry, including as kinase inhibitors, antimalarial agents, and anticancer candidates .
Eigenschaften
IUPAC Name |
7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O2S/c1-14-20(23(31)27-17-10-5-6-11-18(17)32-2)21(15-8-3-4-9-16(15)25)30-24(26-14)28-22(29-30)19-12-7-13-33-19/h3-13,21H,1-2H3,(H,27,31)(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXSGWYXIQZBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC=CC=C4F)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel triazole derivative that has garnered attention due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article compiles recent findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a triazole ring fused with a pyrimidine moiety, along with various aromatic substituents. This structural diversity is believed to contribute significantly to its biological activity.
Chemical Formula
- Molecular Formula: C19H18F N5O2S
- Molecular Weight: 373.44 g/mol
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells.
Case Study: Anticancer Efficacy
A study evaluating the anti-proliferative effects of the compound showed an IC50 value of less than 25 µM against HepG-2 and MCF-7 cell lines. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division .
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 | < 25 |
| MCF-7 | < 25 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been assessed for antimicrobial activity. Preliminary results indicate that it possesses notable efficacy against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
The compound was tested against several bacterial strains, demonstrating effective inhibition particularly against Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 µg/mL |
| Staphylococcus aureus | 15.0 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of the fluorophenyl and methoxyphenyl groups is critical for enhancing its anticancer activity. Modifications in these substituents can lead to variations in potency.
Key Findings on SAR
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structural analogs differ primarily in substituent groups on the triazolo-pyrimidine core and the carboxamide side chain. Key examples include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy (electron-donating) or nitro (electron-withdrawing) substituents .
Physicochemical Properties
However, analogs from related studies exhibit the following trends:
Key Observations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
